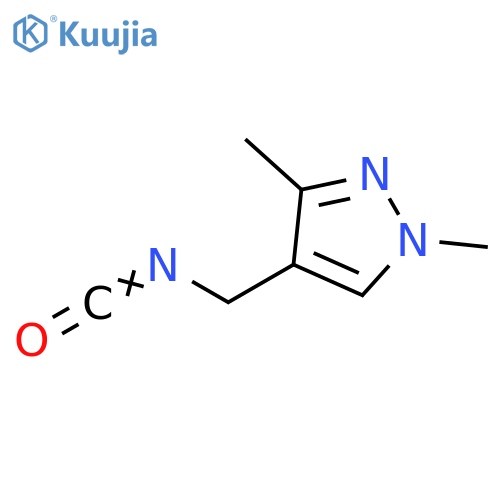

Cas no 2649033-71-4 (4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole)

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole, 4-(isocyanatomethyl)-1,3-dimethyl-

- 4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole

-

- MDL: MFCD26076346

- インチ: 1S/C7H9N3O/c1-6-7(3-8-5-11)4-10(2)9-6/h4H,3H2,1-2H3

- InChIKey: YKDWOIKEFYXYKJ-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C(CN=C=O)C(C)=N1

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-283898-0.5g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 0.5g |

$877.0 | 2023-09-07 | ||

| Enamine | EN300-283898-10.0g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 10.0g |

$5221.0 | 2023-03-01 | ||

| Enamine | EN300-283898-1.0g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-283898-0.05g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 0.05g |

$768.0 | 2023-09-07 | ||

| Enamine | EN300-283898-5.0g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 5.0g |

$3520.0 | 2023-03-01 | ||

| Enamine | EN300-283898-10g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 10g |

$3929.0 | 2023-09-07 | ||

| Enamine | EN300-283898-1g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 1g |

$914.0 | 2023-09-07 | ||

| Enamine | EN300-283898-0.25g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 0.25g |

$840.0 | 2023-09-07 | ||

| Enamine | EN300-283898-5g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 5g |

$2650.0 | 2023-09-07 | ||

| Enamine | EN300-283898-2.5g |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole |

2649033-71-4 | 2.5g |

$1791.0 | 2023-09-07 |

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole 関連文献

-

1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

-

10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazoleに関する追加情報

Comprehensive Overview of 4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole (CAS No. 2649033-71-4)

4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole (CAS No. 2649033-71-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique isocyanate functional group and pyrazole ring structure, serves as a versatile building block for synthesizing more complex molecules. Its molecular formula, C7H9N3O, and distinct reactivity make it a valuable intermediate in organic synthesis.

The isocyanatomethyl group in 4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole is particularly noteworthy for its ability to participate in urethane and urea formation reactions. This property is highly sought after in the development of polymers, coatings, and adhesives, where durability and chemical resistance are critical. Researchers are increasingly exploring its potential in creating bio-based materials, aligning with the global shift toward sustainable chemistry and green synthesis practices.

In pharmaceutical applications, the pyrazole core of this compound is a common pharmacophore found in many bioactive molecules. Its structural motif is prevalent in drugs targeting inflammation, cancer, and metabolic disorders. The incorporation of the isocyanate group further enhances its utility as a linker or functional handle in drug discovery and medicinal chemistry. Recent studies have highlighted its role in the design of small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are cutting-edge therapeutic modalities.

From an industrial perspective, 4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole is being investigated for its potential in crop protection formulations. The agrochemical sector values its ability to act as a precursor for pesticides and herbicides, particularly those targeting resistant pest strains. Its stability under various environmental conditions makes it a promising candidate for next-generation agrochemicals.

The synthesis of 4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole typically involves multi-step organic reactions, including alkylation and isocyanation processes. Advances in catalytic methods and flow chemistry have improved the efficiency and scalability of its production, addressing the growing demand from research and industrial sectors. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to ensure high purity and consistency.

As the scientific community continues to explore novel applications for 4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole, its relevance in bioconjugation and click chemistry is also gaining traction. The compound's ability to form stable covalent bonds with nucleophiles like amines and alcohols positions it as a key player in biomaterial engineering and diagnostic reagent development. This aligns with the rising interest in personalized medicine and point-of-care testing technologies.

In conclusion, 4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole (CAS No. 2649033-71-4) is a multifaceted compound with broad applications across diverse industries. Its unique chemical properties, coupled with ongoing innovations in synthetic methodologies, ensure its continued importance in advancing scientific research and industrial processes. Future studies will likely uncover even more innovative uses, solidifying its role as a cornerstone in modern chemistry.

2649033-71-4 (4-(isocyanatomethyl)-1,3-dimethyl-1H-pyrazole) 関連製品

- 2716848-84-7(1-(2-Amino-ethyl)-azetidine-2-carboxylic acid methyl ester dihydrochloride)

- 2172250-64-3(2-{N-benzyl-2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}acetic acid)

- 933740-15-9(5-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)

- 380476-87-9(3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)-2-propenamide)

- 870063-64-2(4-(azidomethyl)-3-chloropyridine)

- 293326-06-4(2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one)

- 1443351-00-5(Methyl 3-ethoxybenzoylformate)

- 1265634-97-6(5-Chloro-3-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one)

- 1540886-59-6(1-(5-bromo-2-chlorophenyl)-2-methylpropan-2-yl(methyl)amine)

- 1421528-42-8(N-{5-(cyclopentylcarbamoyl)methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}pyridine-2-carboxamide)